2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a thiadiazole ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the formation of the thiadiazole ring followed by the attachment of the acetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce entirely new functional groups.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be harnessed for treating various diseases.
Industry: Its unique chemical structure could make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethoxy-3,4-dimethylphenethylamine
- 3-(2,5-dimethoxyphenyl)propionic acid
Uniqueness
What sets 2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide apart from similar compounds is its unique combination of functional groups and the presence of the thiadiazole ring. This unique structure can confer specific properties and activities that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-25-13-6-8-15(26-2)14(11-13)19-22-23-20(29-19)21-18(24)10-12-5-7-16(27-3)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMGMCZUPNLOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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